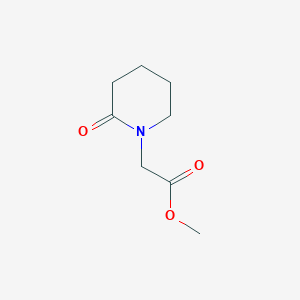

1-Piperidineacetic acid, 2-oxo-, methyl ester

説明

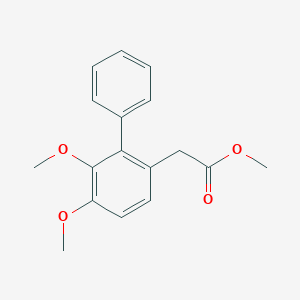

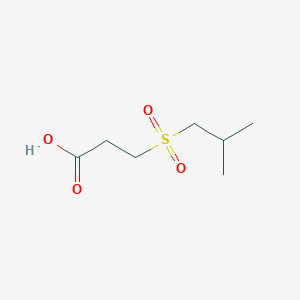

“1-Piperidineacetic acid, 2-oxo-, methyl ester” is a chemical compound with the molecular formula C8H13NO3 . It is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

Piperidones, such as “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C8H13NO3 . The InChI representation of the molecule is InChI=1S/C16H19NO5/c1-21-16(20)14(18)17-10-6-5-9-13(17)15(19)22-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 .Chemical Reactions Analysis

Piperidones have been synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts have been employed in these reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 171.196 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Synthesis of Chiral Piperazineacetic Acid Esters

The compound has been utilized in the synthesis of chiral piperazineacetic acid esters. These esters are synthesized from serine and dimethyl-D-malate and have applications in presenting an aspartic acid side chain, which is significant in biochemical research (Kogan & Rawson, 1992).

Stereochemical Characterization and Isomerization Studies

Research has been conducted on the stereochemical characterization and cis-trans isomerization of derivatives of this compound. These studies provide insight into the structural and isomeric properties of related compounds, which is crucial for developing new synthetic methods and understanding molecular interactions (Fujii, Yoshifuji, & Tai, 1975).

Study of Thermal cis-trans Isomerization

Investigations into the thermal cis-trans isomerization of the 5-ethyl-2-oxo-4-piperidineacetic acid system, of which this compound is a part, have been undertaken. This research provides valuable information for the field of organic chemistry, particularly in the synthesis and stability of complex organic molecules (Fujii, Yoshifuji, Ohba, & Akiyama, 1985).

Conformational Analysis

Conformational analysis of 1-piperidineacetic acid by methods like X-ray diffraction and FTIR provides detailed information on the molecular structure of this compound, which is essential for understanding its chemical behavior and potential applications (Dega-Szafran, Kosturkiewicz, Nowak, Petryna, & Szafran, 2002).

Antioxidant and Free Radical Scavenging Properties

The compound has been identified in studies exploring the antioxidant and free radical scavenging properties of various plant extracts. This highlights its potential utility in pharmacological and nutraceutical applications (Udayaprakash, Ranjithkumar, Deepa, Sripriya, Alarfaj, & Bhuvaneswari, 2015).

Synthesis of Biological Active Alkaloids

It has been used in the synthesis of biologically active alkaloids, demonstrating its role as a versatile building block in the synthesis of structurally diverse small molecules for biological and medicinal studies (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

Solid-State Conformational and Structural Analysis

Research into the solid-state conformational and structural analysis of N-methyl derivatives of this compound provides insights into the molecular geometry and conformational stability, crucial for understanding its behavior in various chemical reactions and potential applications in drug design (Glaser, Adin, Shiftan, Shi, Deutsch, George, Wu, & Froimowitz, 1998).

作用機序

While the specific mechanism of action for “1-Piperidineacetic acid, 2-oxo-, methyl ester” is not mentioned in the retrieved papers, piperidone derivatives have demonstrated a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

将来の方向性

The future directions in the research and application of “1-Piperidineacetic acid, 2-oxo-, methyl ester” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry. Furthermore, the pharmaceutical applications of synthetic and natural piperidines are being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

methyl 2-(2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONDKWZGQCXXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)